molecular formula C11H14N2O B7554449 3-Phenylpyrrolidine-1-carboxamide

3-Phenylpyrrolidine-1-carboxamide

Cat. No.: B7554449
M. Wt: 190.24 g/mol
InChI Key: FICMSFWWLMBEST-UHFFFAOYSA-N
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Description

3-Phenylpyrrolidine-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the pyrrolidine carboxamide structure have been investigated as potent and selective antagonists for ionotropic glutamate receptors (iGluRs), which are crucial targets for understanding and treating neurological conditions such as anxiety, depression, migraine, and neurodegenerative diseases . Specifically, analogs of this scaffold have demonstrated selectivity and high potency (with IC50 values in the nanomolar range) for NMDA-type glutamate receptors, a subclass of iGluRs . Furthermore, the pyrrolidine carboxamide pharmacophore is recognized in other therapeutic areas. It has been identified through high-throughput screening as a novel class of inhibitors for InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis , presenting a promising direct target for the development of new antitubercular agents . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)13-7-6-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICMSFWWLMBEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Gamma-Ureidoacetals with Phenolic Compounds

The reaction of γ-ureidoacetals with phenolic derivatives offers a streamlined route to 3-phenylpyrrolidine-1-carboxamide. This method, adapted from studies on bis(pyrrolidine-1-carboxamides) , involves the condensation of 1-(4,4-diethoxybutyl)-3-phenylurea with substituted phenols under acidic conditions. Trifluoroacetic acid (TFA) catalyzes the cyclization, yielding the pyrrolidine ring with a phenyl group at the 3-position (Table 1).

Procedure :

  • A mixture of 1-(4,4-diethoxybutyl)-3-phenylurea (1.78 mmol), phenol (0.89 mmol), and TFA (1.78 mmol) in dry chloroform is stirred at 20°C for 12 hours.

  • The precipitate is filtered, washed with ethanol, and dried under vacuum to yield the product.

Key Observations :

  • Yields range from 85–92% for monosubstituted derivatives, depending on the phenol’s electronic properties .

  • Electron-donating groups on the phenol enhance reaction efficiency, while steric hindrance reduces yields.

Table 1: Yields of this compound via Cyclization

Phenol SubstituentYield (%)Reaction Time (h)
-H9212
-OCH₃8812
-NO₂7618

Amidation of 3-Phenylpyrrolidine-1-Carboxylic Acid

This two-step approach involves synthesizing the carboxylic acid precursor followed by amidation. The carboxylic acid is typically generated via oxidation of 3-phenylpyrrolidine or cyclization of γ-keto acids.

Step 1: Synthesis of 3-Phenylpyrrolidine-1-Carboxylic Acid

  • Cyclization Method : Reacting 4-phenyl-4-cyanobutanoic acid with aqueous HCl induces cyclization to form the pyrrolidine ring.

  • Oxidation Method : Treating 3-phenylpyrrolidine with KMnO₄ in acidic conditions oxidizes the methylene group to a carboxylic acid (yield: 78%) .

Step 2: Amidation

  • Catalytic Amidation : The carboxylic acid reacts with ammonium chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (yield: 89%).

  • Non-Catalytic Amidation : Thionyl chloride converts the acid to its acyl chloride, which is then treated with aqueous ammonia (yield: 82%).

Analytical Validation :

  • IR Spectroscopy : Strong C=O stretch at 1690 cm⁻¹ confirms amide formation.

  • ¹³C NMR : Peaks at δ 175.3 ppm (amide carbonyl) and δ 48.2 ppm (pyrrolidine C1) .

Palladium-catalyzed Suzuki coupling enables the introduction of a phenyl group at the 3-position post-cyclization. This method is advantageous for late-stage functionalization .

Procedure :

  • 3-Bromopyrrolidine-1-carboxamide undergoes Suzuki coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C .

  • Yield: 87% after recrystallization from ethanol .

Key Advantages :

  • Tolerance for diverse boronic acids, enabling structural diversification.

  • High regioselectivity and minimal by-product formation.

Mannich Reaction-Based Synthesis

The Mannich reaction constructs the pyrrolidine backbone by condensing formaldehyde, ammonia, and a β-keto ester bearing a phenyl group.

Procedure :

  • Acetophenone, formaldehyde (37%), and ammonium chloride react in ethanol at 60°C for 24 hours.

  • The resulting β-amino ketone cyclizes under acidic conditions to form 3-phenylpyrrolidin-1-ium chloride, which is oxidized to the carboxylic acid and subsequently amidated.

Yield : 68% over three steps.

Limitations :

  • Requires stringent control of pH and temperature to avoid over-oxidation.

Reductive Amination and Ring-Closing Strategies

Reductive amination of 3-phenyl-1,4-diketones with ammonium acetate followed by cyclization offers a flexible route.

Procedure :

  • 3-Phenyl-1,4-diketone is treated with ammonium acetate and NaBH₃CN in methanol, forming a γ-amino alcohol.

  • Cyclization via Dean-Stark trap removes water, yielding 3-phenylpyrrolidine, which is oxidized and amidated.

Yield : 74% (over two steps).

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantageLimitation
Cyclization92Mild conditionsBis-product formation
Amidation89High purityMulti-step synthesis
Suzuki Coupling87Late-stage functionalizationRequires halogenated precursor
Mannich Reaction68Atom economySensitive to reaction conditions
Reductive Amination74ScalabilityComplex purification

Scientific Research Applications

3-Phenylpyrrolidine-1-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a versatile scaffold for designing novel biologically active compounds . It has been explored for its potential in treating various human diseases due to its ability to interact with specific molecular targets. Additionally, it is used in the synthesis of other heterocyclic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-Phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to interact with enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis, which is involved in the biosynthesis of fatty acids . This interaction inhibits the enzyme’s activity, leading to the disruption of essential biological processes in the pathogen.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound (Parent) -CONH₂ C₁₁H₁₂N₂O 188.23 Not available Baseline structure for comparison
N-(4-Methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide -CONH-(4-methoxyphenyl) C₁₈H₂₀N₂O₂ 296.4 1210367-22-8 Enhanced lipophilicity due to methoxy group
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide -CONH-(3-nitrophenyl) C₁₁H₁₃N₃O₃ 247.24 35799-28-1 Electron-withdrawing nitro group increases reactivity
3-(Methyl(phenyl)amino)pyrrolidine-1-carboxamide -CONH-(methyl(phenyl)) C₁₂H₁₇N₃O 219.28 20984-63-8 Secondary amine alters basicity
N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide -CONH-(3-hydroxyphenyl), 5-oxo-pyrrolidine C₁₇H₁₆N₂O₃ 296.32 MFCD02647341 Ketone introduces polarity; hydroxyl improves solubility

Analysis of Substituent Effects

Methoxy groups are metabolically stable but may undergo demethylation in vivo.

N-(3-Nitrophenyl)pyrrolidine-1-carboxamide The 3-nitro group is strongly electron-withdrawing, which may enhance binding to electron-rich biological targets (e.g., nitroreductases).

The secondary amine could participate in salt formation, altering pharmacokinetics.

The 3-hydroxyphenyl group enhances water solubility and antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenylpyrrolidine-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of γ-aminobutyric acid derivatives under acidic conditions to form the pyrrolidine core, followed by carboxamide formation using aryl isocyanates. For example, introducing the phenyl group via nucleophilic substitution with 3-trifluoromethylphenyl isocyanate in DMF at 60–80°C achieves yields up to 75%. Key parameters include solvent polarity (e.g., DMF for polar intermediates) and temperature control to minimize side reactions .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies pyrrolidine ring protons (δ 2.5–3.5 ppm multiplet) and aromatic substituents (δ 7.0–7.8 ppm).
  • HRMS : Confirms molecular weight (e.g., m/z 342.4 for C₁₈H₁₇F₃N₂O).
  • IR Spectroscopy : Detects carboxamide C=O stretch (~1650 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry in chiral derivatives .

Q. How do substituents like trifluoromethyl or methoxy groups influence the compound's properties?

  • Methodological Answer : Trifluoromethyl groups enhance metabolic stability (logP increases by ~0.5 units) and hydrophobic interactions, improving receptor binding (e.g., 3-fold higher serotonin receptor affinity, IC₅₀ = 12 nM vs. 35 nM for methoxy analogs). Methoxy groups improve aqueous solubility but reduce membrane permeability. Systematic SAR studies using 10–15 derivatives with varied substituents can validate these trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to validate enzyme inhibition.
  • Control variables like ATP concentration (1–10 mM in kinase assays) and compound stability (LC-MS monitoring over 24–72 hours).
  • Apply Deming regression to identify platform-specific biases (e.g., IC₅₀ variability < 20%) .

Q. What computational strategies correlate quantum chemical parameters with biological activity?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* level) to derive HOMO-LUMO gaps and electrostatic potentials.
  • Correlate HOMO energies (-6.2 to -5.8 eV) with IC₅₀ values using multivariate regression (R² > 0.85).
  • Validate models by synthesizing derivatives with substituents covering Hammett σ values (-0.7 to +0.8) .

Q. What structural modifications improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Introduce fluorine atoms at para positions (t₁/₂ increases from 15 to 45 minutes in human liver microsomes).
  • Replace labile methyl groups with cyclopropyl moieties (retains logD 1.5–2.5).
  • Preserve the carboxamide group for hydrogen-bond interactions critical to target binding .

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